molecular formula C10H10N2O B3361024 1-Ethoxyphthalazine CAS No. 90915-02-9

1-Ethoxyphthalazine

Cat. No. B3361024
CAS RN: 90915-02-9
M. Wt: 174.2 g/mol
InChI Key: NLWWKQYRAIGRKY-UHFFFAOYSA-N
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Description

1-Ethoxyphthalazine is an organic compound with a molecular formula of C10H9NO2. It is a heterocyclic compound that is primarily used in scientific research. The compound has been found to have potential therapeutic applications due to its unique chemical properties.

Scientific Research Applications

Radiolabeled Antagonists for Neurotransmission Studies

  • [18F]p-MPPF, a 5-HT 1A Antagonist : Research involving [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, also known as [18F]p-MPPF, highlights its application as a new 5-HT 1A antagonist. This compound is used to study serotonergic neurotransmission using positron emission tomography (PET), covering aspects like chemistry, radiochemistry, animal and human data, toxicity, and metabolism (Plenevaux et al., 2000).

Molecular Interaction and Potential Anticancer Activity

  • DNA Interaction and Anticancer Potential : The tricyclic heteroaromatic nucleus of 1,4-bis(alkylamino)benzo[g]phthalazine, with its ability to be protonated at physiological pH, shows significant interaction with DNA. This interaction, especially with the 3-methoxypropyl derivative, has been studied extensively, indicating potential for anticancer activity evaluation (Pons et al., 1991).

Synthesis and Bioactivity Research

  • Synthesis of Antitumor and Antiviral Agents : The synthesis of 1-ethoxycarbonylmethyl-3-ethyl-1,2,3,4-tetrahydro-4-oxo-1,3,2-benzodiazaphosphorin-2-carboxamide 2-oxides has been explored for novel antitumor and antiviral agents. These compounds demonstrate significant anti–tobacco mosaic virus activities and are considered promising for further exploration in medicinal chemistry (Huang & Chen, 2001).

Phthalazine Derivatives and Biological Screening

  • Phthalazine Derivatives in Antimicrobial Research : The preparation and biological screening of various 4-benzyl-2-substituted phthalazin-1-one derivatives have been reported. These compounds show promising effects against Gram-positive and Gram-negative bacteria and fungi, indicating their potential in antimicrobial research (El-Wahab et al., 2011).

Antithrombotic and Antiatherosclerotic Agents

  • Antiatherosclerotic Agents Synthesis : Studies have focused on enhancing the biostability of compounds like 7-ethoxycarbonyl-4-hydroxymethyl-6, 8-dimethyl-1(2H)-phthalazinone for potential antithrombotic and antiatherosclerotic applications. These compounds exhibit inhibitory effects on platelet aggregation and edematous arterial reactions (Ishikawa et al., 1980).

Phthalazine-Based PDE5 Inhibitors

  • Phosphodiesterase 5 Inhibitors : Research into phthalazine derivatives has led to the development of compounds with inhibitory activity toward phosphodiesterase 5 (PDE5). These compounds, such as various 4-(3-chloro-4-methoxybenzyl)aminophthalazines, exhibit potent vasorelaxant activity, relevant in cardiovascular research (Watanabe et al., 2000).

properties

IUPAC Name

1-ethoxyphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-13-10-9-6-4-3-5-8(9)7-11-12-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWWKQYRAIGRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238315
Record name Phthalazine, 1-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90915-02-9
Record name Phthalazine, 1-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090915029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phthalazine, 1-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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